molecular formula C14H16ClNO3 B2821891 N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide CAS No. 2411298-51-4

N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide

Cat. No.: B2821891
CAS No.: 2411298-51-4
M. Wt: 281.74
InChI Key: NDAYBZGUOIQHAD-UHFFFAOYSA-N
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Description

N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide is an organic compound with the molecular formula C14H16ClNO3. This compound is characterized by the presence of a chloro-substituted aromatic ring and a but-2-ynamide functional group. It is a white solid with a characteristic odor of chlorinated benzene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide can be synthesized through a multi-step process involving the following key steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3,4-dimethoxybenzene.

    Formation of Intermediate: The intermediate 2-chloro-3,4-dimethoxyphenyl ethylamine is prepared by reacting 2-chloro-3,4-dimethoxybenzene with ethylamine.

    Final Product Formation: The final step involves the reaction of the intermediate with but-2-ynoic acid or its derivatives under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxybenzene: A precursor in the synthesis of N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide.

    2-Chloro-3,4-dimethoxyphenyl ethylamine: An intermediate in the synthesis process.

    But-2-ynoic acid: A reagent used in the final step of the synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-4-5-12(17)16-9-8-10-6-7-11(18-2)14(19-3)13(10)15/h6-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAYBZGUOIQHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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